1H-Benzimidazole, 2-(octylthio)-

Description

The exact mass of the compound 1H-Benzimidazole, 2-(octylthio)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Benzimidazole, 2-(octylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole, 2-(octylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

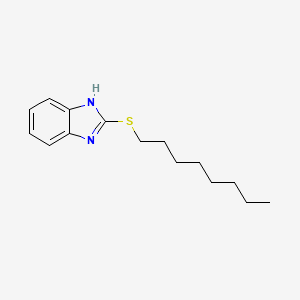

Structure

3D Structure

Properties

IUPAC Name |

2-octylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2S/c1-2-3-4-5-6-9-12-18-15-16-13-10-7-8-11-14(13)17-15/h7-8,10-11H,2-6,9,12H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKANVUQFKREHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389425 | |

| Record name | 1H-Benzimidazole, 2-(octylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92701-21-8 | |

| Record name | 1H-Benzimidazole, 2-(octylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(OCTYLTHIO)BENZIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Synthesis of 1h Benzimidazole, 2 Octylthio

Design and Development of Novel Synthetic Routes

The primary and most conventional route to 2-alkylthio-1H-benzimidazoles involves the S-alkylation of 2-mercapto-1H-benzimidazole. This precursor is readily synthesized by the condensation of o-phenylenediamine (B120857) with carbon disulfide, often in the presence of a base like potassium hydroxide (B78521). nih.govijptjournal.com

A common method for the synthesis of 1H-Benzimidazole, 2-(octylthio)- involves the reaction of 2-mercaptobenzimidazole (B194830) with an octyl halide, such as 1-bromooctane (B94149) or octyl bromide, in the presence of a base. prepchem.com For instance, the reaction of 5-chloro-2-mercaptobenzimidazole (B1227107) with octyl bromide in a solution of methanol (B129727) and sodium hydroxide yields 5-chloro-2-octylthio-1H-1,3-benzimidazole. prepchem.com

Another approach involves the reaction of 2-chloromethyl-1H-benzimidazole with thiourea (B124793) to form an isothiouronium salt. This intermediate can then be reacted with benzyl (B1604629) halides in the presence of sodium hydroxide to yield 2-(benzylthio)methyl-1H-benzimidazole derivatives. tsijournals.com While this specific example leads to a benzylthio derivative, the methodology could potentially be adapted for the synthesis of 2-(octylthio)-1H-benzimidazole by using an appropriate octyl-containing electrophile.

Researchers have also explored one-pot syntheses. For example, various 2-substituted benzimidazole (B57391) derivatives can be prepared through the condensation of o-phenylenediamine and an aldehyde in the presence of a catalyst like ammonium (B1175870) chloride at elevated temperatures. While this method typically yields 2-aryl or 2-alkyl benzimidazoles, modifications could potentially incorporate a thioether linkage.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of 1H-Benzimidazole, 2-(octylthio)-. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

For the S-alkylation of 2-mercaptobenzimidazole, various solvents and bases have been investigated. A study on the synthesis of 2-(benzylthio)-1H-benzimidazole, a structurally related compound, utilized ethanol (B145695) as the solvent and refluxed the reaction mixture for several hours. researchgate.net In the synthesis of 5-chloro-2-octylthio-1H-1,3-benzimidazole, a mixture of methanol and aqueous sodium hydroxide was used at ambient temperature for an extended period of 72 hours. prepchem.com

The choice of the alkylating agent is also a critical factor. While 1-bromooctane is a common choice, other octyl derivatives with different leaving groups could be employed, potentially influencing reaction rates and yields.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. nih.gov The synthesis of 1,2-disubstituted benzimidazoles has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, with reaction times reduced from hours to minutes and yields increasing substantially. nih.gov This technique could be applied to the synthesis of 1H-Benzimidazole, 2-(octylthio)- to enhance efficiency.

The following table summarizes the optimization of reaction conditions for the synthesis of a related 2-phenyl benzimidazole, highlighting the impact of different ammonium salt catalysts on reaction time and yield. nih.gov

| Catalyst | Time (hours) | Yield (%) |

| NH4Br | 4 | 86 |

| NH4Cl | 4 | 92 |

| NH4F | 5 | 72 |

Table 1: Optimization of reaction conditions for the synthesis of 2-phenyl benzimidazole. nih.gov

Mechanistic Investigations of Synthetic Transformations

The primary synthetic route to 1H-Benzimidazole, 2-(octylthio)- proceeds via a nucleophilic substitution reaction (SN2). In this mechanism, the thiol group of 2-mercaptobenzimidazole is deprotonated by a base to form a thiolate anion. This highly nucleophilic thiolate then attacks the electrophilic carbon atom of the octyl halide (e.g., 1-bromooctane), displacing the halide ion and forming the C-S bond.

For the one-pot synthesis of benzimidazoles from o-phenylenediamine and aldehydes, a proposed mechanism involves the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde. This is followed by an intramolecular cyclization and subsequent aromatization to form the benzimidazole ring. beilstein-journals.org

In the synthesis of 2-substituted benzimidazoles catalyzed by erbium triflate (Er(OTf)3), theoretical calculations suggest that the catalyst activates the aldehyde towards nucleophilic attack by the o-phenylenediamine. beilstein-journals.org The reaction can proceed through different pathways depending on the electronic nature of the aldehyde, leading to either 2-monosubstituted or 1,2-disubstituted benzimidazoles. beilstein-journals.org

Implementation of Green Chemistry Principles in Compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, and the synthesis of benzimidazoles is no exception. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Several green approaches have been reported for the synthesis of benzimidazole derivatives. These include:

Solvent-free reactions: Performing reactions without a solvent, often by grinding the reactants together, minimizes the use of volatile organic compounds. researchgate.netnih.gov

Use of green solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.netmdpi.com A green approach for the synthesis of 1-methyl-2-(alkylthio)-1H-benzimidazoles has been developed using physical grinding or green solvents like PEG-600. researchgate.net

Catalyst-free reactions: Some syntheses can be achieved under thermal conditions without the need for a catalyst. mdpi.com

Use of efficient and recyclable catalysts: Employing catalysts that are highly active, allowing for lower catalyst loading, and can be easily recovered and reused. chemmethod.comresearchgate.net For example, zinc acetate (B1210297) and ammonium chloride have been used as inexpensive and efficient catalysts for benzimidazole synthesis. chemmethod.com

Microwave-assisted synthesis is also considered a green technique as it often leads to shorter reaction times and reduced energy consumption. chemmethod.comresearchgate.net

Chemoenzymatic and Biocatalytic Approaches to 1H-Benzimidazole, 2-(octylthio)- Synthesis

The application of chemoenzymatic and biocatalytic methods for the synthesis of 1H-Benzimidazole, 2-(octylthio)- is a less explored area compared to traditional chemical synthesis. However, the use of enzymes in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact.

While specific enzymatic routes to 1H-Benzimidazole, 2-(octylthio)- are not extensively documented, related research suggests potential avenues. For instance, lipases are known to catalyze the formation of thioether bonds under certain conditions. It is conceivable that a lipase (B570770) could be employed to catalyze the reaction between 2-mercaptobenzimidazole and an octyl ester or alcohol.

Further research is needed to develop and optimize enzymatic or whole-cell biocatalytic systems for the synthesis of this specific compound. Such approaches could offer a more sustainable and efficient alternative to conventional chemical methods.

Advanced Spectroscopic and Structural Elucidation of 1h Benzimidazole, 2 Octylthio

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for determining the solution-state conformation of 1H-Benzimidazole, 2-(octylthio)-. The spectra provide detailed information about the chemical environment of each proton and carbon atom.

In ¹H NMR, the benzimidazole (B57391) ring protons typically appear in the aromatic region (around 7.0-8.0 ppm). Due to the tautomerism of the N-H proton, the signals for the C4/C7 and C5/C6 protons may be averaged unless the proton exchange is slow. nih.gov The N-H proton itself usually gives a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. rsc.orgresearchgate.net The octylthio side chain protons will exhibit characteristic aliphatic signals, with the α-methylene (S-CH₂) protons being the most deshielded due to the adjacent sulfur atom.

In ¹³C NMR, the aromatic carbons of the benzimidazole ring show signals in the range of 110-150 ppm. rsc.orgbeilstein-journals.org The C2 carbon, bonded to the sulfur and two nitrogen atoms, is typically found further downfield. rsc.org The carbons of the octyl chain will appear in the aliphatic region of the spectrum. The flexibility of the octyl chain allows for multiple conformations in solution, and the observed NMR signals represent a time-average of these conformations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Benzimidazole, 2-(octylthio)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | Variable, broad | - |

| C4/C7-H | ~7.5-7.7 | ~115-125 |

| C5/C6-H | ~7.2-7.4 | ~120-130 |

| C2 | - | ~150-155 |

| C3a/C7a | - | ~135-145 |

| S-CH₂ | ~3.2-3.4 | ~30-35 |

| (CH₂)₆ | ~1.2-1.8 | ~22-32 |

| CH₃ | ~0.8-0.9 | ~14 |

Note: These are approximate values based on data for analogous compounds. Actual values may vary.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for 1H-Benzimidazole, 2-(octylthio)- is not publicly available, analysis of closely related structures, such as 2-(benzylthio)-1H-benzimidazole, provides significant insight into its likely solid-state conformation. nih.gov The benzimidazole ring system is expected to be nearly planar. researchgate.netdntb.gov.ua

In the solid state, molecules of 1H-Benzimidazole, 2-(octylthio)- are likely to form hydrogen-bonded networks. The N-H group can act as a hydrogen bond donor, and the sp²-hybridized nitrogen atom of the imidazole (B134444) ring can act as a hydrogen bond acceptor, leading to the formation of chains or dimers. researchgate.net The long, flexible octyl chain will likely adopt an extended conformation to maximize van der Waals interactions and optimize crystal packing. Pi-pi stacking interactions between the aromatic benzimidazole rings of adjacent molecules may also contribute to the stability of the crystal lattice. researchgate.net

Table 2: Expected Crystallographic Parameters for 1H-Benzimidazole, 2-(octylthio)-

| Parameter | Expected Feature |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric space groups are common for benzimidazoles |

| Key Interactions | N-H···N hydrogen bonds, π-π stacking, van der Waals forces |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of 1H-Benzimidazole, 2-(octylthio)-, providing a "molecular fingerprint."

The IR spectrum is expected to show a broad N-H stretching vibration in the region of 3200-3400 cm⁻¹. rsc.orgresearchgate.net Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The C=N stretching of the imidazole ring typically gives a strong band around 1620-1630 cm⁻¹. rsc.org The aliphatic C-H stretching vibrations of the octyl group will be observed in the 2850-2960 cm⁻¹ region. The C-S stretching vibration is expected to be in the fingerprint region, typically around 600-800 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic ring stretching vibrations are usually strong in the Raman spectrum. The C-S stretching vibration may also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 3: Key Vibrational Frequencies for 1H-Benzimidazole, 2-(octylthio)-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| N-H stretch | 3200-3400 | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch | 2850-2960 | IR, Raman |

| C=N stretch | 1620-1630 | IR, Raman |

| Aromatic C=C stretch | 1450-1600 | IR, Raman |

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Pattern Resolution

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of 1H-Benzimidazole, 2-(octylthio)-. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected to be observed.

The fragmentation of benzimidazole derivatives is well-documented. researchgate.netjournalijdr.com A primary fragmentation pathway for 1H-Benzimidazole, 2-(octylthio)- would be the cleavage of the C-S bond, leading to the formation of a stable benzimidazolyl cation and an octyl radical or cation. Another common fragmentation involves the loss of the octyl chain through a McLafferty-type rearrangement. Subsequent fragmentation of the benzimidazole ring can occur through the loss of HCN. journalijdr.com High-resolution mass spectrometry would allow for the determination of the exact mass and elemental composition of the parent ion and its fragments.

Table 4: Potential Mass Spectrometry Fragments of 1H-Benzimidazole, 2-(octylthio)-

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 262 | [C₁₅H₂₂N₂S]⁺ | Molecular Ion (M⁺) |

| 149 | [C₇H₅N₂S]⁺ | Cleavage of the S-C(octyl) bond |

| 113 | [C₈H₁₇]⁺ | Octyl cation |

Electronic Spectroscopy for Understanding Electronic Transitions and Aromaticity

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within 1H-Benzimidazole, 2-(octylthio)-. The benzimidazole core is an aromatic system, and its UV-Vis spectrum is characterized by absorption bands corresponding to π→π* transitions. researchgate.netnih.gov

Typically, benzimidazole derivatives show two or three main absorption bands in the UV region. researchgate.net The most intense bands, usually found between 240-285 nm, are attributed to the π→π* transitions of the conjugated system. The presence of the thioether group may cause a slight red-shift (bathochromic shift) of these absorption maxima compared to the parent benzimidazole. The aromaticity of the benzimidazole ring is the primary contributor to these electronic transitions. The specific solvent can influence the position and intensity of the absorption bands.

Table 5: Expected UV-Vis Absorption Maxima for 1H-Benzimidazole, 2-(octylthio)-

| Wavelength (λmax) | Type of Transition |

|---|---|

| ~245 nm | π→π* |

| ~275 nm | π→π* |

| ~280 nm | π→π* |

Note: Values are approximate and can be influenced by the solvent.

Theoretical and Computational Chemistry Investigations of 1h Benzimidazole, 2 Octylthio

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of molecules like 1H-Benzimidazole, 2-(octylthio)-. DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-31G(d), can provide insights into the molecule's optimized geometry, electronic distribution, and frontier molecular orbitals (FMOs). nih.gov

The electronic structure of benzimidazole (B57391) derivatives is characterized by the fusion of a benzene (B151609) and an imidazole (B134444) ring. nih.gov The introduction of a 2-(octylthio)- substituent influences the electronic properties. The sulfur atom and the long alkyl chain can affect the electron density distribution across the benzimidazole core.

A key aspect of electronic structure analysis is the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. dergipark.org.tr For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, indicating it as the primary site for electron donation. dergipark.org.tr The LUMO is typically distributed over the entire molecule, including the benzimidazole and any substituent groups. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a crucial parameter for determining a molecule's chemical reactivity and stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In related benzimidazole systems, the attachment of different substituents has been shown to modulate this energy gap. nih.gov For instance, electron-donating groups tend to decrease the gap, while electron-withdrawing groups can increase it. nih.gov

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides further details on the interactions between orbitals and the charge distribution within the molecule. nih.gov This can reveal the nature of the bonds, such as the C-S bond in 2-(octylthio)benzimidazole, and the delocalization of electron density.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. For a molecule like 1H-Benzimidazole, 2-(octylthio)-, MD simulations can explore the various conformations adopted by the flexible octyl chain and its interaction with the rigid benzimidazole core.

The conformational landscape of the octyl group is vast due to the free rotation around its single bonds. MD simulations can sample these different conformations over time, revealing the most probable and energetically favorable arrangements. This is crucial for understanding how the molecule might interact with other molecules or biological targets. For instance, the shape and accessibility of the benzimidazole core can be influenced by the conformation of the octyl tail.

In the context of drug design and materials science, understanding the dynamic behavior is essential. MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or near a surface. For example, in an aqueous environment, the hydrophobic octyl chain might fold to minimize contact with water, while the more polar benzimidazole head group remains exposed.

Furthermore, MD simulations can be used to study the stability of complexes formed between the benzimidazole derivative and other molecules, such as proteins. nih.govnih.govsemanticscholar.org By simulating the complex over a period of time, one can assess the strength and persistence of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govsemanticscholar.org This information is invaluable for predicting the binding affinity and mechanism of action of potential drug candidates.

Quantum Chemical Calculations of Reactivity Descriptors and Interaction Energies

Quantum chemical calculations provide a powerful framework for quantifying the reactivity of molecules and the energetics of their interactions. For 1H-Benzimidazole, 2-(octylthio)-, these calculations can predict its behavior in chemical reactions and its affinity for other molecules.

Reactivity Descriptors:

Several descriptors derived from quantum chemical calculations can be used to understand a molecule's reactivity. These are often based on the energies of the frontier molecular orbitals (HOMO and LUMO). dergipark.org.tr

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors can be used to predict the most likely sites for electrophilic and nucleophilic attack on the molecule. For instance, Fukui functions can be calculated to identify specific atoms within the molecule that are most susceptible to attack. nih.gov

Interaction Energies:

Quantum chemical methods can also be used to calculate the interaction energy between 1H-Benzimidazole, 2-(octylthio)- and another molecule. This is done by calculating the energy of the complex and subtracting the energies of the individual molecules. A negative interaction energy indicates a stable complex.

These calculations can provide detailed information about the nature of the intermolecular forces at play, such as:

Hydrogen bonding: The interaction between a hydrogen atom bonded to an electronegative atom and another nearby electronegative atom. doaj.org

Van der Waals forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

π-π stacking: Attractive, noncovalent interactions between aromatic rings.

C-H···π interactions: A type of weak hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system acts as the acceptor. doaj.org

By analyzing the interaction energies and the types of interactions present, researchers can gain a deeper understanding of the binding mechanisms of the molecule.

In Silico Modeling of Intermolecular Interactions and Self-Assembly Propensities

The study of intermolecular interactions and self-assembly is crucial for understanding the behavior of 1H-Benzimidazole, 2-(octylthio)- in condensed phases and its potential applications in materials science. In silico modeling techniques offer a powerful lens to investigate these phenomena at the molecular level.

The benzimidazole moiety itself is known to participate in various intermolecular interactions, most notably hydrogen bonding through its N-H group and π-π stacking interactions between the aromatic rings. doaj.org The presence of the octylthio group introduces additional complexity and possibilities for interaction. The long, flexible, and hydrophobic octyl chain can engage in significant van der Waals interactions with neighboring molecules.

Computational methods like molecular dynamics (MD) simulations and Monte Carlo simulations can be employed to model the self-assembly behavior of 1H-Benzimidazole, 2-(octylthio)-. These simulations can predict how individual molecules will arrange themselves to form larger, ordered structures. The balance between the hydrogen bonding and π-π stacking of the benzimidazole heads and the hydrophobic interactions of the octyl tails will likely dictate the nature of the self-assembled structures.

Hirshfeld surface analysis is another valuable computational tool that can be used to visualize and quantify intermolecular interactions in crystal structures. doaj.org By mapping properties like d_norm (which combines the distances from the surface to the nearest atom inside and outside the surface) onto the Hirshfeld surface, one can identify the specific atoms and regions of the molecule that are involved in intermolecular contacts and the nature of these contacts (e.g., hydrogen bonds, C-H···π interactions). doaj.org

Understanding the self-assembly propensities of 1H-Benzimidazole, 2-(octylthio)- is important for designing materials with specific properties. For example, the ability to form organized thin films could be relevant for applications in organic electronics or as corrosion inhibitors.

Chemoinformatics and QSPR (Quantitative Structure-Property Relationship) Analysis for Analogous Systems

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational approaches used to establish relationships between the chemical structure of a molecule and its physical, chemical, or biological properties. While specific QSPR models for 1H-Benzimidazole, 2-(octylthio)- may not be readily available, the principles can be applied by studying analogous systems of benzimidazole derivatives.

QSPR models are built by correlating a set of calculated molecular descriptors with an experimentally determined property. biolscigroup.us These descriptors can be categorized as:

Electronic descriptors: Such as HOMO and LUMO energies, dipole moment, and partial atomic charges. biolscigroup.usresearchgate.net

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Geometrical descriptors: Which relate to the 3D shape and size of the molecule.

Lipophilic descriptors: Such as the logarithm of the partition coefficient (log P), which describes the hydrophobicity of the molecule. researchgate.net

For a series of benzimidazole derivatives, a QSPR model could be developed to predict a property of interest, for instance, their antifungal activity, corrosion inhibition efficiency, or antiproliferative effects. biolscigroup.usresearchgate.netmdpi.com By analyzing the resulting QSPR equation, one can identify the key molecular features that are responsible for the observed property. For example, a study on 2-thioarylalkyl-1H-benzimidazole derivatives found that the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge of the molecule (q-) were important descriptors for their anthelmintic activity. biolscigroup.us

Chemoinformatics tools can be used to generate and select the most relevant descriptors for a given property. These tools can also be used to assess the "drug-likeness" of a compound based on established rules like Lipinski's rule of five, which can help in the early stages of drug discovery.

By applying these chemoinformatic and QSPR approaches to databases of benzimidazole compounds, it is possible to make predictions about the properties of 1H-Benzimidazole, 2-(octylthio)- and to guide the design of new analogs with improved characteristics.

Chemical Reactivity and Transformation Studies of 1h Benzimidazole, 2 Octylthio

Oxidation and Reduction Pathways of the Benzimidazole (B57391) and Thioether Moieties

The presence of a sulfur atom and an aromatic heterocyclic system in 1H-Benzimidazole, 2-(octylthio)- allows for distinct oxidation and reduction reactions.

Oxidation: The thioether group is the primary site of oxidation. Depending on the oxidant and reaction conditions, it can be selectively converted to the corresponding sulfoxide (B87167) or further to the sulfone. This transformation is significant as it modulates the electronic and steric properties of the molecule, which can influence its biological activity. Common oxidizing agents for converting sulfides to sulfoxides include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like triflic acid, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org Stronger oxidation conditions or different catalysts, such as niobium carbide with H₂O₂, can yield the corresponding sulfone. organic-chemistry.orgresearchgate.net For instance, the oxidation of various alkyl and aryl sulfides to sulfoxides and sulfones has been extensively documented, providing a model for the expected reactivity of the octylthio group. organic-chemistry.orgresearchgate.net

| Reactant Class | Product Class | Typical Oxidizing Agent(s) | Reference |

| 2-(Alkylthio)benzimidazoles | 2-(Alkylsulfinyl)benzimidazoles (Sulfoxides) | H₂O₂/Triflic Acid, m-CPBA | organic-chemistry.org |

| 2-(Alkylthio)benzimidazoles | 2-(Alkylsulfonyl)benzimidazoles (Sulfones) | H₂O₂/Niobium Carbide, Excess m-CPBA | organic-chemistry.orgresearchgate.net |

This table presents generalized oxidation reactions for 2-(alkylthio)benzimidazoles based on established methods.

Reduction: Information regarding the specific reduction of 1H-Benzimidazole, 2-(octylthio)- is limited in scientific literature. In principle, the benzimidazole ring can be reduced under harsh conditions, but this is not a common transformation. The thioether linkage is generally stable to most reducing agents, unlike the corresponding sulfoxides or sulfones which can be reduced back to the thioether.

Electrophilic and Nucleophilic Substitution Reactions

The dual nature of the benzimidazole ring system allows for both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: The benzene (B151609) portion of the benzimidazole ring is activated towards electrophilic aromatic substitution. Based on the electronic properties of the benzimidazole nucleus, positions 4, 5, 6, and 7 are susceptible to attack by electrophiles. chemicalbook.com The 2-(octylthio) group, being an ortho-, para-directing group, would likely influence the regioselectivity of such reactions. For example, nitration of related 2-amino-1-methylbenzimidazole (B158349) derivatives yields a mixture of 5- and 6-nitro products. longdom.org

Nucleophilic Substitution: The most common nucleophilic substitution reaction for this class of compounds occurs at the N1 position of the imidazole (B134444) ring. chemicalbook.com The N-H proton is acidic and can be removed by a base to generate a nucleophilic anion, which readily reacts with various electrophiles, such as alkyl halides, in a process known as N-alkylation. researchgate.netlookchem.com This is a primary strategy for functionalizing the benzimidazole core. nih.govjbarbiomed.comnih.gov

Another mode of nucleophilic substitution involves the displacement of a suitable leaving group at the 2-position of the benzimidazole ring. While the octylthio group itself is not a typical leaving group, this pathway is fundamental to the synthesis of the title compound, where a leaving group on an octyl chain is displaced by the nucleophilic sulfur of 2-mercaptobenzimidazole (B194830). tandfonline.comacs.org Conversely, if a 2-chlorobenzimidazole (B1347102) derivative is reacted with a thiolate, a nucleophilic aromatic substitution occurs to form the thioether linkage. rsc.org

Photochemical and Thermal Transformations

The stability of 1H-Benzimidazole, 2-(octylthio)- under light and heat is a critical parameter for its handling and application.

Photochemical Transformations: Specific photochemical studies on 1H-Benzimidazole, 2-(octylthio)- are not widely available. However, studies on other benzimidazole derivatives, such as the anthelmintics albendazole (B1665689) and fenbendazole, have shown that the benzimidazole core can be highly photosensitive in solution, leading to degradation. nih.gov The degradation pathways are highly dependent on the substituents present. nih.gov In some synthetic procedures involving 2-mercaptobenzimidazole, visible light has been shown to promote homolytic cleavage of the S-H bond, suggesting that the sulfur-carbon bond in the title compound might also be susceptible to photochemical influence under certain conditions. nih.gov

Thermal Transformations: Benzimidazole derivatives generally exhibit good thermal stability. nih.gov Thermogravimetric analysis of a related 2-methylbenzimidazole (B154957) complex showed decomposition beginning at temperatures around 90-137°C, indicating that the stability is influenced by the substituents and any coordinated species. researchgate.net The long octyl chain in 1H-Benzimidazole, 2-(octylthio)- may affect its thermal properties compared to smaller alkyl derivatives.

Derivatization Strategies for Advanced Functionalization

The 1H-Benzimidazole, 2-(octylthio)- scaffold can be readily modified to create a library of advanced functionalized molecules. The primary sites for derivatization are the sulfur atom (via synthesis) and the ring nitrogens.

S-Alkylation of Precursors: The synthesis of 1H-Benzimidazole, 2-(octylthio)- itself is a derivatization of 2-mercaptobenzimidazole. This S-alkylation reaction is highly versatile and can be used with a wide range of alkyl halides to produce a diverse set of 2-(alkylthio)benzimidazoles. asianpubs.orgnih.govumich.edu

N-Alkylation: As mentioned in section 4.2, the N1 position of the benzimidazole ring is readily alkylated. This provides a powerful tool for introducing a variety of functional groups. For example, reacting 2-(benzylthio)methyl-1H-benzimidazole with substituted benzyl (B1604629) chlorides in the presence of a base like potassium carbonate yields a range of N-alkylated products. researchgate.net This strategy can be used to enhance properties like solubility or to attach other pharmacophores. lookchem.combeilstein-journals.org

Functionalization of the Alkyl Chain: By starting with a functionalized octyl halide (e.g., containing a terminal ester, azide, or other reactive group), the octyl chain itself can be a point of further derivatization after its attachment to the benzimidazole-2-thiol. This allows for the creation of more complex and multifunctional molecules. nih.govresearchgate.netuobaghdad.edu.iq

| Derivatization Site | Reagent Type | Product Type | Reference |

| N1-H | Alkyl Halide / Base | 1-Alkyl-2-(octylthio)benzimidazole | researchgate.netjbarbiomed.com |

| S (from precursor) | Octyl Halide / Base | 1H-Benzimidazole, 2-(octylthio)- | acs.orgasianpubs.org |

| N1-H | Functionalized Alkyl Halide (e.g., Ethyl chloroacetate) | 1-Functionalized-2-(alkylthio)benzimidazole | uobaghdad.edu.iqresearchgate.net |

This table outlines key derivatization strategies for the 1H-benzimidazole, 2-(alkylthio)- scaffold.

Investigations into Reaction Mechanism and Intermediates

Understanding the reaction mechanisms and the intermediates involved is crucial for optimizing synthetic routes and predicting potential side reactions.

Synthesis Mechanism (S-Alkylation): The formation of 1H-Benzimidazole, 2-(octylthio)- from 2-mercaptobenzimidazole and an octyl halide proceeds via a nucleophilic substitution mechanism, typically SN2. The reaction is often performed in a two-phase system (e.g., aqueous KOH and an organic solvent) with the aid of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). tandfonline.comacs.org The key steps are:

Deprotonation of the thiol group of 2-mercaptobenzimidazole by the base (e.g., KOH) to form the highly nucleophilic thiolate anion.

Transfer of the thiolate anion to the organic phase by the phase-transfer catalyst.

Nucleophilic attack of the thiolate anion on the electrophilic carbon of the octyl halide, displacing the halide and forming the S-C bond. tandfonline.comacs.org

The primary intermediate in this reaction is the 2-mercaptobenzimidazole anion. Kinetic studies have shown that with a limited amount of alkylating agent, S-alkylation is highly favored over N-alkylation. acs.org

Mechanism of Further Reactions:

N-Alkylation: The mechanism for the subsequent N-alkylation of 1H-Benzimidazole, 2-(octylthio)- is also a nucleophilic substitution. A base deprotonates the N1-H, creating an N-anion which then attacks an electrophile. jbarbiomed.combeilstein-journals.org

Cyclo-condensation: In more complex syntheses starting from 2-mercaptobenzimidazole, such as reactions with 2-bromo-1,3-diketones, mechanistic pathways can involve initial S-alkylation followed by intramolecular cyclization. nih.gov Under certain conditions, radical intermediates generated by homolytic cleavage of S-H and C-Br bonds have also been proposed. nih.gov

Supramolecular Chemistry and Self Assembly Research Involving 1h Benzimidazole, 2 Octylthio

π-π Stacking Interactions in Organized Supramolecular Architectures

The planar, electron-rich benzimidazole (B57391) ring system is highly conducive to forming π-π stacking interactions. nih.gov In supramolecular assemblies of 1H-Benzimidazole, 2-(octylthio)- derivatives, these stacking forces work in concert with hydrogen bonding to create highly organized, multi-dimensional architectures. The typical distance for such interactions is between 3.3 and 3.8 Å, a range that indicates significant orbital overlap between adjacent aromatic rings. researchgate.net

These π-π interactions are crucial for stabilizing the crystal lattice and can dictate the electronic properties of the resulting material. The arrangement can be either a parallel face-to-face or a slightly offset parallel-displaced orientation. In many benzimidazole derivatives, crystal structure analyses reveal that the hydrogen-bonded chains are further assembled into layers or columns through these π-stacking forces. researchgate.net The presence of the octylthio group can sterically influence the nature and geometry of the π-stacking, potentially creating interdigitated structures where the alkyl chains of one layer nestle between those of another, further stabilizing the assembly.

Metal-Ligand Coordination Chemistry and Complex Formation

The 1H-Benzimidazole, 2-(octylthio)- molecule is an excellent candidate for use as a ligand in coordination chemistry. It possesses two primary coordination sites: the sp²-hybridized nitrogen atom of the imidazole (B134444) ring and the sulfur atom of the thioether group. This allows it to function as a bidentate N,S-chelating ligand, forming stable five-membered rings with metal ions. researchgate.net

Research on analogous 2-alkylthio-benzimidazole derivatives has shown their ability to form stable complexes with a variety of transition metals, including copper(II), zinc(II), silver(I), and nickel(II). researchgate.netnih.govrsc.org The coordination typically involves the deprotonated benzimidazolide (B1237168) nitrogen and the neutral thioether sulfur. The nature of the resulting complex—its geometry, stability, and reactivity—is influenced by the metal ion's identity, its oxidation state, and the steric and electronic properties of the ligands. For example, silver(I) complexes with 1-methyl-2-(alkylthiomethyl)-1H-benzimidazole ligands show characteristically long Ag–S bonds and shorter Ag–N bonds. researchgate.net The long octyl chain in 1H-Benzimidazole, 2-(octylthio)- can also play a role in the solubility and stability of the resulting metal complexes in nonpolar environments.

Table 2: Examples of Metal Complexes with Related Benzimidazole-Thioether Ligands

| Ligand | Metal Ion | Coordination Mode | Resulting Complex | Reference |

| Bis-benzimidazole derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | N,N-bidentate | [M(L)₂] | nih.gov |

| 1-Methyl-2-(methylthiomethyl)-1H-benzimidazole | Ag(I) | N,S-bidentate | [Ag(L)₂]⁺ | researchgate.net |

| 1-Methyl-2-(methylthiomethyl)-1H-benzimidazole | Cu(I) | N,S-bidentate | [Cu(L)(PPh₃)₂]⁺ | researchgate.net |

| Bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide | Co(II), Zn(II), Cd(II) | N,N-bidentate | [M(L)X₂] | rsc.org |

This table highlights the coordination versatility of the benzimidazole scaffold, which is applicable to 1H-Benzimidazole, 2-(octylthio)-.

Formation of Micellar, Vesicular, and Nanostructured Assemblies

The molecular structure of 1H-Benzimidazole, 2-(octylthio)- is inherently amphiphilic. The benzimidazole group serves as a polar, hydrophilic head, while the eight-carbon octyl chain provides a substantial nonpolar, hydrophobic tail. This amphiphilic character strongly suggests the potential for this compound to self-assemble into organized nanostructures such as micelles and vesicles in appropriate solvent systems.

In aqueous or highly polar environments, it is anticipated that the molecules would orient themselves to minimize the unfavorable contact between the hydrophobic octyl tails and the solvent. This can lead to the formation of spherical micelles, where the tails form a nonpolar core and the benzimidazole heads form a polar shell at the interface with the solvent. At higher concentrations or under different conditions, these micelles could organize into more complex structures like cylindrical micelles or lamellar bilayers, which may close upon themselves to form vesicles. A study on the related compound 1-octyl-2-(octylthio)-1H-benzimidazole has shown its tendency to form protective, self-assembled layers on surfaces, a behavior driven by its amphiphilic nature. researchgate.net While direct studies on vesicle formation by the title compound are not prominent, research on other amphiphilic systems demonstrates that such structures are capable of encapsulating other molecules. rsc.org

Host-Guest Chemistry and Encapsulation Studies with 1H-Benzimidazole, 2-(octylthio)-

The defined structure of 1H-Benzimidazole, 2-(octylthio)- makes it a suitable candidate for participation in host-guest chemistry, primarily as a guest molecule. The aromatic benzimidazole core can fit within the hydrophobic cavities of various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. The binding would be driven by a combination of hydrophobic effects (encapsulation of the benzimidazole and part of the octyl chain) and specific interactions like hydrogen bonding or cation-π interactions with the host's framework.

Furthermore, the self-assembled nanostructures discussed in the previous section, such as micelles and vesicles, can themselves act as hosts for other molecules. The nonpolar core of a micelle formed by 1H-Benzimidazole, 2-(octylthio)- could serve as a nano-environment to encapsulate hydrophobic guest molecules, thereby increasing their solubility and stability in aqueous media. Similarly, vesicles could encapsulate hydrophilic species within their aqueous core or embed hydrophobic guests within their bilayer membrane. Studies on new benzimidazole-2-yl hydrazones have explored their potential in acting against encapsulated parasites, highlighting the intersection of benzimidazole chemistry and encapsulation phenomena. nih.gov The ability to form and be part of such host-guest systems underscores the compound's relevance in fields like drug delivery and controlled release. rsc.org

Applications in Advanced Materials Science Leveraging 1h Benzimidazole, 2 Octylthio

Incorporation into Polymeric Matrices for Functional Material Development

While direct research on the incorporation of 1H-Benzimidazole, 2-(octylthio)- into polymeric matrices for the development of novel functional materials is not extensively documented, the inherent properties of the benzimidazole (B57391) moiety suggest significant potential. Benzimidazole derivatives are known to enhance the thermal stability and mechanical properties of polymers. The introduction of the benzimidazole group can lead to strong hydrogen bonding interactions within a polymer system, acting as physical cross-links and promoting polymer chain entanglement. This can result in improved tensile strength and modulus.

The long octylthio chain of 1H-Benzimidazole, 2-(octylthio)- could impart a degree of flexibility and hydrophobicity to the resulting polymer composite. This could be advantageous in applications requiring materials with tailored surface properties, such as low friction or controlled wettability. For instance, incorporating this compound into a polymer matrix could lead to materials with enhanced resistance to moisture and environmental degradation. Further research is warranted to explore the synthesis of polymers containing 1H-Benzimidazole, 2-(octylthio)- as a monomer or an additive and to characterize the properties of the resulting functional materials.

Development of Organic Electronic Materials and Conductive Polymers

The development of organic electronic materials and conductive polymers is a rapidly advancing field, and benzimidazole derivatives have been investigated for their charge-transporting capabilities. The benzimidazole ring system, with its electron-rich nature, can facilitate the movement of charge carriers, a critical property for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Currently, there is a lack of specific studies focusing on the application of 1H-Benzimidazole, 2-(octylthio)- in organic electronic materials. However, the fundamental structure suggests potential avenues for exploration. The benzimidazole core can act as an electron-donating or electron-accepting unit, depending on the other substituents. The sulfur atom in the octylthio group could also play a role in electronic interactions. To be utilized in conductive polymers, 1H-Benzimidazole, 2-(octylthio)- would likely need to be polymerized, potentially through functionalization of the benzimidazole ring or the octyl chain to enable polymerization reactions. The resulting polymer's conductivity would depend on the degree of conjugation and intermolecular packing, which would be influenced by the long, flexible octylthio side chain. This side chain might, however, disrupt the close packing required for high conductivity in some applications.

Role in Sensor Development and Elucidation of Sensing Mechanisms

Benzimidazole derivatives have shown considerable promise in the development of chemical sensors due to their ability to interact with various analytes through mechanisms such as hydrogen bonding, metal coordination, and π-π stacking interactions. The nitrogen atoms in the imidazole (B134444) ring can act as binding sites for metal ions, while the aromatic system can participate in interactions with other molecules.

While direct applications of 1H-Benzimidazole, 2-(octylthio)- in sensor development are not yet reported, its structural features suggest its potential as a sensing material. The lone pair of electrons on the sulfur atom of the octylthio group, in addition to the nitrogen atoms of the benzimidazole ring, could provide multiple coordination sites for metal ions. The sensing mechanism would likely involve the binding of the target analyte to the benzimidazole derivative, leading to a detectable change in an optical or electrochemical signal.

For instance, upon binding to a metal ion, the electronic properties of the 1H-Benzimidazole, 2-(octylthio)- molecule would be altered, which could result in a change in its fluorescence or a shift in its electrochemical potential. The long octyl chain might also influence the selectivity of the sensor by creating a specific hydrophobic microenvironment around the binding site. The elucidation of the precise sensing mechanism would require detailed spectroscopic and electrochemical studies of the interaction between 1H-Benzimidazole, 2-(octylthio)- and various target analytes.

Application in Organic Photovoltaics and Light-Harvesting Systems

Organic photovoltaics (OPVs) represent a promising technology for low-cost, flexible solar energy conversion. The performance of OPV devices is critically dependent on the properties of the organic materials used as electron donors and acceptors. Benzimidazole derivatives have been explored as components in these devices, often as part of larger conjugated molecules designed to absorb sunlight and facilitate charge separation.

There is currently no specific research available on the application of 1H-Benzimidazole, 2-(octylthio)- in organic photovoltaics. For this compound to be effective in a light-harvesting system, it would need to possess strong absorption in the visible or near-infrared region of the electromagnetic spectrum and have appropriate energy levels to facilitate efficient charge transfer with a suitable partner material. The benzimidazole core itself has limited absorption in the visible range. Therefore, 1H-Benzimidazole, 2-(octylthio)- would likely need to be incorporated into a larger, more conjugated molecular structure, acting as an auxiliary donor or acceptor unit. The octylthio group could enhance the solubility of such a larger molecule, which is a crucial factor for the solution-based processing of organic solar cells. Further research would be needed to design and synthesize such complex molecules and to evaluate their photovoltaic performance.

Design of Functional Coatings and Surface Modification Agents

One of the most well-documented applications of 1H-Benzimidazole, 2-(octylthio)- and its derivatives is in the field of functional coatings, particularly as corrosion inhibitors for various metals. peacta.orgafricaresearchconnects.comresearchgate.net The ability of this compound to form a protective layer on metal surfaces makes it a valuable agent for preventing degradation in corrosive environments.

The primary mechanism of corrosion inhibition by 1H-Benzimidazole, 2-(octylthio)- involves its adsorption onto the metal surface. peacta.orgafricaresearchconnects.com This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the aromatic benzimidazole ring. peacta.org The nitrogen and sulfur atoms can coordinate with the metal atoms, while the planar benzimidazole ring can lie flat on the surface, maximizing its coverage. The long octylthio chain then forms a hydrophobic barrier, repelling water and corrosive species from the metal surface. peacta.org

Studies on a closely related compound, 1-octyl-2-(octylthio)-1H-benzimidazole , have demonstrated its effectiveness as a corrosion inhibitor for carbon steel in acidic environments. peacta.orgafricaresearchconnects.comresearchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that this compound acts as a mixed-type inhibitor, suppressing both the anodic and cathodic reactions of corrosion. peacta.orgafricaresearchconnects.com The inhibition efficiency has been found to be dependent on the concentration of the inhibitor.

The following interactive data table summarizes key findings from a study on the corrosion inhibition of carbon steel by 1-octyl-2-(octylthio)-1H-benzimidazole in a 1 M HCl solution. peacta.orgresearchgate.net

| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| 0 | 1150 | - |

| 1.00E-06 | 480 | 58.3 |

| 1.00E-05 | 210 | 81.7 |

| 1.00E-04 | 110 | 90.4 |

| 1.00E-03 | 80 | 93 |

The adsorption of these molecules on the metal surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the surface. peacta.orgafricaresearchconnects.com This strong adsorption is a key factor in its effectiveness as a surface modification agent for corrosion protection.

Beyond corrosion inhibition, the ability of 1H-Benzimidazole, 2-(octylthio)- to modify surface properties could be leveraged in the design of other functional coatings. For example, its hydrophobic nature could be utilized in the development of anti-fouling or self-cleaning surfaces. The incorporation of this compound into paint or coating formulations could provide a durable and effective means of protecting materials from environmental degradation.

Catalytic Science and Ligand Design with 1h Benzimidazole, 2 Octylthio

Ligand Design for Transition Metal-Mediated Catalysis

The design of effective ligands is paramount in transition metal-mediated catalysis, as the ligand sphere around the metal center dictates the catalyst's activity, selectivity, and stability. 1H-Benzimidazole, 2-(octylthio)- offers several advantageous features as a ligand. The benzimidazole (B57391) core provides a robust and tunable platform, while the sulfur atom of the octylthio group can act as a soft donor, and the nitrogen atoms of the imidazole (B134444) ring can act as hard donors. This dual-donor capability allows for versatile coordination to a range of transition metals.

The long octyl chain introduces significant lipophilicity, which can enhance the solubility of the resulting metal complexes in organic solvents commonly used in catalysis. Furthermore, the steric bulk of the octyl group can be strategically utilized to create a specific chiral environment around the metal center, influencing the stereochemical outcome of catalytic reactions.

Research on related 2-(alkylthio)benzimidazole derivatives has demonstrated their successful application as ligands in various catalytic reactions. For instance, these ligands have been employed in copper-catalyzed cross-coupling reactions, where the sulfur and nitrogen atoms coordinate to the copper center, facilitating the catalytic cycle. nih.gov The electronic properties of the benzimidazole ring can be readily modified by introducing electron-donating or electron-withdrawing substituents, allowing for fine-tuning of the ligand's electronic character to optimize catalytic performance.

Table 1: Potential Transition Metal Complexes with 1H-Benzimidazole, 2-(octylthio)- for Catalysis

| Transition Metal | Potential Catalytic Application | Rationale |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Formation of stable Pd-complexes, with the ligand influencing reductive elimination. |

| Copper (Cu) | Azide-alkyne cycloadditions, Ullmann coupling | Strong coordination of N and S donors to Cu(I) and Cu(II) centers. nih.gov |

| Rhodium (Rh) | Hydroformylation, hydrogenation | Potential for creating a specific steric environment for regioselective and enantioselective transformations. |

| Ruthenium (Ru) | Metathesis, transfer hydrogenation | The ligand can stabilize various oxidation states of ruthenium. |

| Nickel (Ni) | C-H activation, cross-coupling | The ligand's properties can be tuned for oxidative addition and reductive elimination steps. |

Organocatalytic Applications and Compound Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. While direct organocatalytic applications of 1H-Benzimidazole, 2-(octylthio)- are not extensively documented, its derivatives hold significant promise. The benzimidazole scaffold can be functionalized to incorporate various catalytically active moieties.

For instance, the introduction of a primary or secondary amine group onto the benzimidazole ring can lead to the formation of effective hydrogen-bonding catalysts. These catalysts can activate substrates through the formation of hydrogen bonds, facilitating a variety of reactions such as aldol (B89426) and Michael additions. The octylthio group in such derivatives would primarily serve to enhance solubility and provide steric influence.

Furthermore, the nitrogen atoms of the benzimidazole ring can be quaternized to form benzimidazolium salts. These salts are precursors to N-heterocyclic carbenes (NHCs), which are a versatile class of organocatalysts. An NHC derived from 1H-Benzimidazole, 2-(octylthio)- would feature the octylthio group at the 2-position of the resulting carbene, potentially influencing its nucleophilicity and steric properties.

Asymmetric Catalysis Utilizing Chiral Derivatives of 1H-Benzimidazole, 2-(octylthio)-

The development of chiral catalysts for asymmetric synthesis is a major focus of modern chemistry. Chiral derivatives of 1H-Benzimidazole, 2-(octylthio)- can be designed to act as effective ligands or organocatalysts in enantioselective transformations. Chirality can be introduced into the molecule in several ways:

Modification of the Octyl Group: Introducing a chiral center within the octyl chain.

Substitution on the Benzimidazole Ring: Attaching a chiral auxiliary to the benzimidazole core.

Atropisomerism: Creating steric hindrance to rotation around a single bond, leading to a chiral molecule.

Chiral 2-aminobenzimidazole (B67599) derivatives have been shown to be effective bifunctional organocatalysts in asymmetric electrophilic aminations. nih.gov These catalysts utilize a combination of Brønsted base and hydrogen-bond donor activation to control the stereochemical outcome of the reaction. A similar strategy could be employed with chiral derivatives of 1H-Benzimidazole, 2-(octylthio)-, where the thioether group would modulate the catalyst's properties.

In the context of transition metal catalysis, chiral 2-(alkylthio)benzimidazole ligands can be used to create a chiral environment around the metal center. This has been successfully demonstrated in copper-catalyzed asymmetric allylic alkylation reactions, where chiral NHC ligands derived from benzimidazolium salts have been employed. researchgate.net

Table 2: Examples of Chiral Benzimidazole Derivatives in Asymmetric Catalysis

| Chiral Benzimidazole Derivative | Catalytic Reaction | Achieved Enantioselectivity | Reference |

| Chiral 2-Aminobenzimidazole | Electrophilic Amination of Oxindoles | Good to excellent | nih.gov |

| Chiral Benzimidazolium Salt (NHC precursor) | Copper-Catalyzed Allylic Alkylation | Up to 94% ee | researchgate.net |

Mechanistic Insights into Catalytic Cycles and Active Species

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the rational design of new catalysts. For transition metal-catalyzed reactions involving 1H-Benzimidazole, 2-(octylthio)- as a ligand, the active species is typically a metal complex where the ligand is coordinated to the metal center through its nitrogen and/or sulfur atoms.

The catalytic cycle often involves key steps such as oxidative addition, migratory insertion, transmetalation, and reductive elimination. The electronic and steric properties of the 2-(octylthio)benzimidazole ligand can influence the rates of these individual steps. For example, the electron-donating nature of the thioether group can increase the electron density at the metal center, which may facilitate oxidative addition. Conversely, the steric bulk of the octyl group can influence the regioselectivity and stereoselectivity of the reaction by controlling the approach of the substrates to the metal center.

Spectroscopic techniques such as NMR, X-ray crystallography, and computational studies are invaluable tools for elucidating the structure of the active catalytic species and understanding the mechanistic details of the catalytic cycle. While specific mechanistic studies on 1H-Benzimidazole, 2-(octylthio)- complexes are limited, insights can be drawn from studies on structurally related benzimidazole-metal complexes. nih.gov

Development of Heterogeneous Catalytic Systems

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and potential for recycling. 1H-Benzimidazole, 2-(octylthio)- and its derivatives can be immobilized onto solid supports to create heterogeneous catalysts.

Common solid supports include silica, alumina, polymers, and magnetic nanoparticles. The benzimidazole derivative can be anchored to the support through covalent bonding or non-covalent interactions. The long octyl chain of 1H-Benzimidazole, 2-(octylthio)- can facilitate its immobilization onto hydrophobic supports through van der Waals interactions.

Once immobilized, these supported ligands can be used to chelate transition metals, creating solid-supported catalysts for a variety of reactions. The performance of these heterogeneous catalysts depends on factors such as the nature of the support, the loading of the catalytic species, and the reaction conditions. The development of such systems is an active area of research, with a focus on creating robust and highly active catalysts for sustainable chemical processes. doi.orgoiccpress.com

Advanced Biological Probe and Mechanistic Research with 1h Benzimidazole, 2 Octylthio Non Clinical Focus

Investigation of Molecular Interactions with Specific Biomolecular Targets (e.g., Enzymes, DNA, Proteins)

Direct studies detailing the molecular interactions of 1H-Benzimidazole, 2-(octylthio)- with specific biomolecular targets are not extensively documented. However, the benzimidazole (B57391) scaffold is known to interact with various biological macromolecules, suggesting potential avenues of research for its 2-(octylthio)- derivative.

Enzyme Inhibition: Benzimidazole derivatives are known to inhibit a variety of enzymes. For instance, certain benzimidazole compounds act as inhibitors of DNA topoisomerases, enzymes that are critical for managing the topology of DNA during replication and transcription. researchgate.netnih.gov Specifically, some derivatives have been identified as selective inhibitors of human and E. coli DNA topoisomerase I. nih.gov Other studies have shown that 2-alkylthio-imidazole derivatives can act as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Given these precedents, 1H-Benzimidazole, 2-(octylthio)- could potentially be investigated as an inhibitor for these or other enzymes. The octylthio- side chain would contribute to the lipophilicity of the molecule, which could influence its binding affinity and selectivity for the active site of an enzyme.

Interaction with DNA: Some benzimidazole-containing compounds, such as Hoechst 33258, are well-known DNA minor groove binders. This interaction is highly specific and has been utilized for staining DNA in fluorescence microscopy. Additionally, certain imidazole-2-thione derivatives, which share some structural similarities with 2-thio-benzimidazoles, have been shown to act as DNA intercalators. ijsrst.com These compounds insert themselves between the base pairs of DNA, which can disrupt DNA replication and transcription. While the 2-(octylthio)- substitution would differ significantly from these known DNA binders, the potential for DNA interaction should not be entirely dismissed and warrants experimental verification.

Protein Binding: The benzimidazole core can participate in various non-covalent interactions with proteins, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The specific nature of the octylthio- substituent in 1H-Benzimidazole, 2-(octylthio)- would likely favor interactions with hydrophobic pockets within protein structures.

| Potential Biomolecular Target Class | Observed Interaction with Related Benzimidazoles | Potential Role of 2-(octylthio)- Group | References |

| Enzymes (Topoisomerases) | Inhibition of DNA unwinding and religation | Influencing binding site affinity and selectivity | researchgate.netnih.gov |

| Enzymes (Cyclooxygenases) | Selective inhibition of COX-2 | Enhancing hydrophobic interactions within the active site | nih.gov |

| DNA | Minor groove binding, intercalation | Modulating the strength and specificity of DNA binding | ijsrst.com |

| Proteins (General) | Binding to hydrophobic pockets | Increasing lipophilicity and potential for hydrophobic interactions |

Elucidation of Molecular Mechanisms Modulating Cellular Signaling Pathways

There is a lack of specific research on how 1H-Benzimidazole, 2-(octylthio)- modulates cellular signaling pathways. However, the broader class of benzimidazole derivatives has been shown to impact several key signaling cascades, suggesting that this compound could have similar activities.

For example, various benzimidazole derivatives have been identified as inhibitors of multiple receptor tyrosine kinases (RTKs), including EGFR, HER2, and VEGFR2. nih.gov These receptors are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibition of these kinases can block downstream signaling and is a key mechanism for many anticancer drugs. A study on benzimidazole-based hybrids also demonstrated multi-kinase inhibitory potential. nih.gov

The anti-inflammatory properties of some benzimidazoles are attributed to their ability to modulate signaling pathways involving enzymes like cyclooxygenases (COX) and lymphocyte-specific kinase (Lck), as well as inflammatory markers such as TNF-α and IL-6. mdpi.comresearchgate.net

Given these findings, 1H-Benzimidazole, 2-(octylthio)- could be explored for its effects on these and other signaling pathways. The lipophilic octyl chain might enhance its ability to cross cell membranes and interact with intracellular signaling proteins.

Analysis of Ligand-Receptor Binding Interactions at a Molecular Level

Specific ligand-receptor binding studies for 1H-Benzimidazole, 2-(octylthio)- are not available in the current literature. However, molecular docking studies on closely related compounds provide a framework for predicting potential interactions.

A molecular docking study was performed on a series of novel 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles with the protein β-tubulin. organic-chemistry.org In this study, the benzimidazole core played a crucial role in binding. Specifically, the NH moiety of the benzimidazole ring formed a hydrogen bond with the Gln-11 residue of the protein. The study also highlighted that the sulfur atom of the thioether moiety was located in a negative potential region, which could contribute to favorable interactions with the protein. organic-chemistry.org

In other studies, different benzimidazole derivatives have been shown to bind to cannabinoid receptors (CB2) and the GABA-A receptor. nih.govumich.edu For instance, in a study of CB2 ligands, the benzimidazole scaffold was essential for binding, with substituents at various positions influencing affinity and selectivity. nih.gov

These findings suggest that the benzimidazole core of 1H-Benzimidazole, 2-(octylthio)- could anchor the molecule to a receptor's binding site through hydrogen bonding, while the octylthio- chain could engage in hydrophobic interactions, potentially enhancing binding affinity.

| Compound Series | Target Receptor/Protein | Key Predicted Interactions | Reference |

| 2-(2-(Alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles | β-tubulin | Hydrogen bond between benzimidazole NH and Gln-11; π-π interaction with Tyr-222. | organic-chemistry.org |

| 1,2,5-trisubstituted benzimidazoles | Cannabinoid Receptor 2 (CB2) | Hydrogen bonding involving benzimidazole nitrogen; van der Waals contacts. | nih.gov |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles | GABA-A Receptor | Interaction with the α1/γ2 interface. | umich.edu |

| 2-(benzimidazol-2-ylthio)-N-phenylacetamides | N-formyl peptide receptor 1 (FPR1) | Shared binding pocket features with known peptide agonists. | scispace.com |

Development of Fluorescent Tags and Imaging Probes Based on 1H-Benzimidazole, 2-(octylthio)-

While the benzimidazole scaffold is a component of some fluorescent probes, there is no specific information on the use of 1H-Benzimidazole, 2-(octylthio)- as a fluorescent tag or imaging probe.

The development of fluorescent probes often involves a fluorophore (the part of the molecule that emits light) and a recognition moiety that interacts with the target of interest. The intrinsic fluorescence of the benzimidazole ring system is generally weak but can be enhanced through chemical modification. nih.govrsc.org

For example, derivatives of 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) are known to be fluorescent and have been used to develop probes for detecting boronic acids and for pH sensing. nih.govsemanticscholar.org In these cases, the fluorescence properties are modulated by the interaction of the probe with its target. Theoretical studies on 6-(1H-benzimidazole)-2-naphthalenol have also explored its potential as a fluorescent probe for thiophenols. researchgate.netresearchgate.net

For 1H-Benzimidazole, 2-(octylthio)- to be developed into a fluorescent probe, it would likely need significant chemical modification to enhance its quantum yield and introduce a mechanism for target-responsive fluorescence. The octylthio- group itself does not confer fluorescence but could be used to influence the probe's solubility and localization within a cell, for example, by targeting lipid-rich environments.

Molecular Basis of Interference with Fundamental Biological Processes (e.g., DNA replication, protein synthesis)

The specific molecular mechanisms by which 1H-Benzimidazole, 2-(octylthio)- might interfere with fundamental biological processes have not been directly investigated. However, based on the known activities of other benzimidazole derivatives, several potential mechanisms can be postulated.

Interference with DNA Replication: As mentioned previously, some benzimidazole derivatives are inhibitors of DNA topoisomerases. researchgate.netnih.gov These enzymes are essential for resolving DNA supercoils that form during DNA replication. By inhibiting topoisomerase I, these compounds can lead to the accumulation of DNA strand breaks, which stalls replication forks and can trigger apoptosis. A typical assay to determine such activity involves measuring the relaxation of supercoiled plasmid DNA. researchgate.netnih.gov

Interference with Protein Synthesis and Cellular Division: Some benzimidazole compounds are known to interfere with the polymerization of tubulin, a key component of microtubules. organic-chemistry.org Microtubules are essential for forming the mitotic spindle during cell division. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. Molecular docking studies on some 2-alkylthio-benzimidazole derivatives have suggested that they bind to β-tubulin, supporting this potential mechanism. organic-chemistry.org

While these mechanisms are plausible for 1H-Benzimidazole, 2-(octylthio)-, dedicated experimental studies would be required to confirm its specific mode of action.

| Biological Process | Potential Mechanism of Interference by Related Benzimidazoles | Key Molecular Target | References |

| DNA Replication | Inhibition of DNA unwinding and re-ligation, leading to DNA breaks. | DNA Topoisomerase I | researchgate.netnih.gov |

| Cell Division (Mitosis) | Disruption of microtubule formation and dynamics. | β-tubulin | organic-chemistry.org |

| Protein Function | Covalent modification and inhibition of enzyme activity. | Protein Arginine Deiminases (PADs) | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Benzimidazole, 2-(octylthio)-, and how can purity be optimized?

- Methodology : Utilize oxidative cyclocondensation of o-phenylenediamine with octylthio-substituted precursors under controlled temperature (80–100°C) and inert atmosphere. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor reaction progress using TLC and confirm structure via H NMR and HRMS .

- Troubleshooting : Impurities often arise from incomplete thiolation; optimize molar ratios (1:1.2 for amine:thiol agent) and reaction time (8–12 hrs).

Q. How can substituent effects (e.g., octylthio vs. methylthio) influence bioactivity?

- Approach : Perform comparative SAR studies using analogs with varying alkyl chain lengths. Assess lipophilicity (logP via HPLC), bioavailability (Caco-2 permeability assay), and antimicrobial activity (MIC assays against S. aureus and E. coli). Fluorophenyl analogs (e.g., 2-(4-fluorophenyl)- derivatives) show enhanced stability due to electron-withdrawing effects .

Q. What analytical techniques are critical for characterizing 1H-Benzimidazole derivatives?

- Protocol :

- Structural Confirmation : H/C NMR (DMSO-d6), FT-IR (S–C stretch at 650–750 cm), and X-ray crystallography for solid-state conformation .

- Purity Assessment : HPLC-DAD (C18 column, acetonitrile/water mobile phase) and elemental analysis (<0.3% deviation) .

Advanced Research Questions

Q. How do computational models predict the binding affinity of 2-(octylthio)-benzimidazole to biological targets?

- Strategy : Perform molecular docking (AutoDock Vina) against H. pylori urease (PDB: 1E9Z) or human topoisomerase II (PDB: 1ZXM). Validate with MD simulations (GROMACS, 50 ns) to assess stability of ligand-protein complexes. Octylthio’s hydrophobic tail may enhance binding to nonpolar active sites .

- Data Interpretation : Compare binding energies (ΔG) with shorter-chain analogs; ΔG ≤ −7.0 kcal/mol suggests high affinity.

Q. What experimental designs resolve contradictions in reported cytotoxicity data for benzimidazole derivatives?

- Framework :

- Controlled Variables : Cell line specificity (e.g., HepG2 vs. MCF-7), exposure time (24–72 hrs), and solvent controls (DMSO <0.1%).

- Mechanistic Studies : ROS generation (DCFH-DA assay), mitochondrial membrane potential (JC-1 staining), and apoptosis (Annexin V/PI flow cytometry). Discrepancies may arise from metabolic differences or off-target effects .

Q. How does the compound’s stability vary under physiological conditions (pH, temperature)?

- Experimental Setup :

- Hydrolytic Stability : Incubate in PBS (pH 2.0, 7.4, 9.0) at 37°C for 24 hrs. Analyze degradation via LC-MS; octylthio group resists hydrolysis at neutral pH but may oxidize at acidic pH .

- Thermal Stability : TGA/DSC (heating rate 10°C/min) reveals decomposition >200°C, suitable for controlled-release formulations .

Q. What in vivo models are appropriate for studying pharmacokinetics and metabolite profiling?

- Protocol :

- Pharmacokinetics : Administer orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples (0–24 hrs) for LC-MS/MS analysis (C, T, AUC). Octylthio’s lipophilicity may prolong half-life .

- Metabolite ID : Liver microsomal assays (CYP450 isoforms) and UPLC-QTOF-MS/MS to detect sulfoxide/sulfone metabolites .

Retrosynthesis Analysis